molecular formula C16H27NO5 B3290864 4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone CAS No. 868528-95-4

4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone

Cat. No.: B3290864
CAS No.: 868528-95-4
M. Wt: 313.39 g/mol
InChI Key: LCEPXCFIENMIGB-UHFFFAOYSA-N
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Description

4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone is a synthetic intermediate featuring a cyclohexanone backbone with a bis-tert-butoxycarbonyl (Boc)-protected amine group at the 4-position. The Boc groups serve as protective moieties for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is primarily utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where controlled amine reactivity is critical . Its ketone functionality enables further derivatization, such as reductions or nucleophilic additions, making it a versatile building block.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(4-oxocyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-15(2,3)21-13(19)17(14(20)22-16(4,5)6)11-7-9-12(18)10-8-11/h11H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEPXCFIENMIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCC(=O)CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a protecting group in organic synthesis to prevent unwanted reactions at the amino group during complex synthesis processes. Biology: It is utilized in the study of enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through the protection of amino groups, preventing their participation in unwanted side reactions. The molecular targets and pathways involved include the stabilization of intermediates and the selective activation of specific reaction sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous Boc-protected amines and cyclohexanone derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of 4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone and Analogues

Compound Name Structural Features Key Properties Synthetic Applications Reference
4-(N,N-bis(Boc)amino)cyclohexanone Cyclohexanone core, 4° Boc-protected amine High solubility in organic solvents (e.g., DCM, THF); stable under basic conditions Intermediate for ketone/amine functionalization
Methyl 2-(bis(Boc)amino)-3-(1,2,4-triazol-1-yl)propanoate Alanine derivative, Boc-protected amine, triazole Moderate polarity; pH-sensitive Boc deprotection Precursor for triazole-containing agrochemicals
4-Aminocyclohexanol (Boc-derivatized) Cyclohexanol core, Boc-protected amine Lower reactivity due to alcohol group; requires Boc protection for isolation Isolation via crystallization or SPE methods

Isolation and Purification

  • Crystallization: Unlike Boc-protected cyclohexanol derivatives, which often require organic acid co-crystallization for isolation, 4-(N,N-bis(Boc)amino)cyclohexanone is typically purified via solvent extraction (e.g., ethyl acetate/water) due to its favorable partition coefficients .
  • Solid-Phase Extraction (SPE): While SPE is effective for polar analogues like 4-aminocyclohexanol derivatives, the ketone’s lower polarity enables simpler chromatographic separation .

Q & A

Q. What are the key synthetic routes for preparing 4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone?

Methodological Answer: The compound is synthesized via a two-step Boc-protection strategy. First, cyclohexanone is functionalized with an amine group at the 4-position. Second, the amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). The reaction typically proceeds in anhydrous dichloromethane or THF at 0–25°C. Critical parameters include stoichiometric control of Boc₂O (2.1–2.5 equivalents) and inert atmosphere to prevent hydrolysis. Intermediate purification via silica gel chromatography (hexane/ethyl acetate) is recommended to isolate the bis-Boc-protected product .

Q. How is 4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone characterized structurally?

Methodological Answer: Characterization involves:

  • 1H/13C-NMR : Key signals include the Boc tert-butyl groups (δ ~1.4 ppm for CH3, 13C ~28 ppm) and the cyclohexanone carbonyl (δ ~210 ppm in 13C). Axial/equatorial conformers may split signals in 1H-NMR, requiring high-resolution analysis .
  • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–C=O, ~1250 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 214 (after Boc deprotection) and fragments corresponding to tert-butyl groups (m/z 57) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer: The compound is sensitive to:

  • Acidic Conditions : Boc groups hydrolyze below pH 3 (e.g., TFA or HCl in dioxane).
  • Heat : Decomposition occurs above 150°C; store at 2–8°C under inert gas (Ar/N₂).
  • Light : Protect from UV exposure to prevent ketone degradation. Stability in DMSO or DCM is validated for ≤6 months at –20°C .

Advanced Research Questions

Q. How can axial/equatorial isomerism in the cyclohexanone ring affect reaction outcomes?

Methodological Answer: The chair conformation of the cyclohexanone ring leads to axial (less stable) or equatorial (more stable) positioning of the bis-Boc-amino group. This impacts:

  • Reactivity : Axial isomers show slower nucleophilic addition due to steric hindrance.
  • NMR Interpretation : Splitting of tert-butyl signals in 1H-NMR (e.g., δ 1.42 vs. 1.38 ppm) requires NOESY or variable-temperature NMR to confirm isomer ratios .
  • Catalytic Reactions : Palladium-mediated cross-couplings favor equatorial isomers for steric accessibility .

Q. What strategies resolve discrepancies in observed vs. theoretical NMR data for this compound?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Use deuterated DMSO for polar intermediates to minimize aggregation.
  • Dynamic Exchange : For conformers, perform 2D-NMR (COSY, HSQC) or low-temperature (–40°C) experiments to "freeze" axial/equatorial interconversion .
  • Impurity Identification : Compare with GC-MS data (e.g., residual Boc₂O at m/z 258) or spiking experiments with authentic standards .

Q. How can synthetic yields be optimized for Boc protection under anhydrous conditions?

Methodological Answer:

  • Solvent Selection : Anhydrous THF or DCM minimizes hydrolysis. Pre-dry solvents over molecular sieves.
  • Catalysis : Add DMAP (5 mol%) to accelerate Boc activation.
  • Stoichiometry : Use Boc₂O in slight excess (2.2 equivalents) with slow addition to avoid exothermic side reactions.
  • Workup : Quench with ice-cold sodium bicarbonate to neutralize residual acid, followed by extraction with ethyl acetate (3× volumes) .

Q. What role does this compound play in synthesizing PARP-1 inhibitors?

Methodological Answer: It serves as a key intermediate in spirocyclic amine synthesis. For example:

Reductive Amination : React with tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate precursors.

Cyclization : Acid-mediated Boc deprotection triggers intramolecular cyclization to form the spiro core.

Functionalization : Couple with fluorobenzyl groups to enhance PARP-1 binding affinity in BRCA-deficient cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(N,N-bis(tert-butoxycarbonyl)amino)cyclohexanone

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